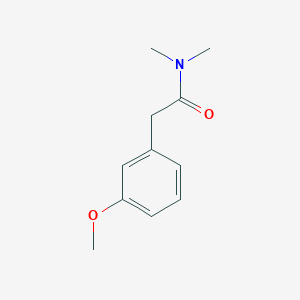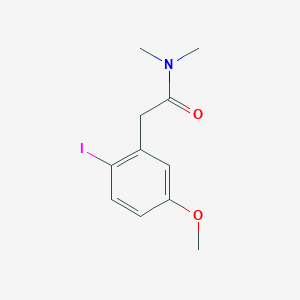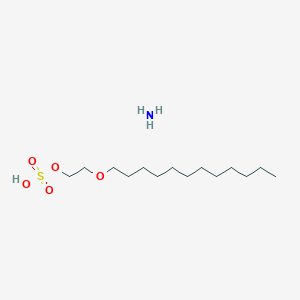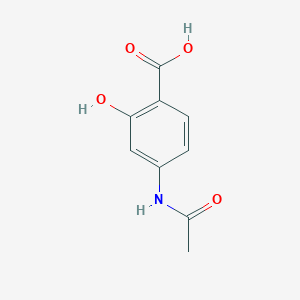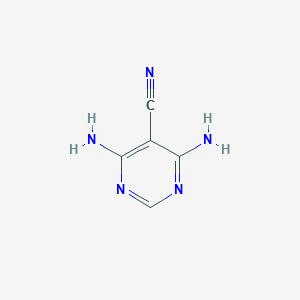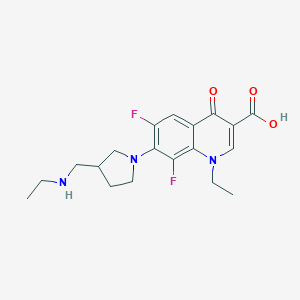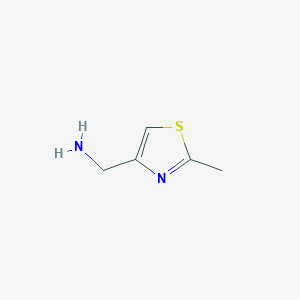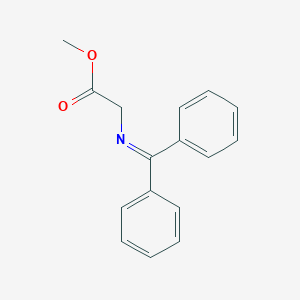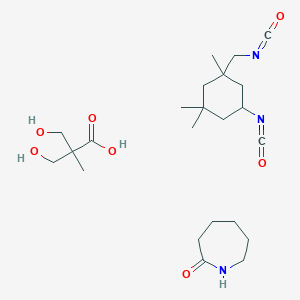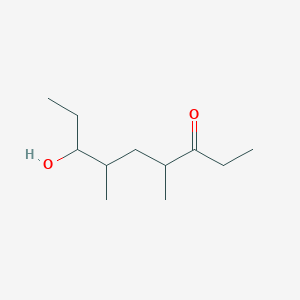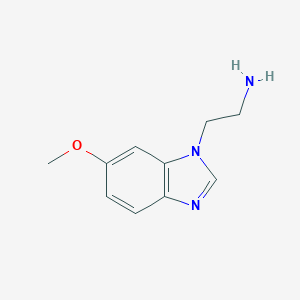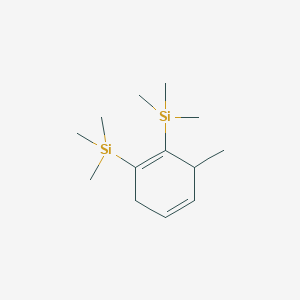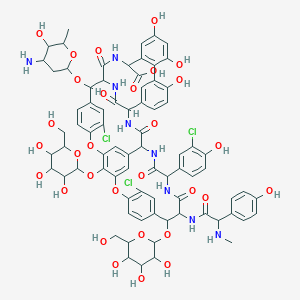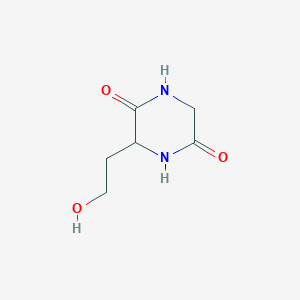
3-(2-Hydroxyethyl)piperazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxyethyl)piperazine-2,5-dione, also known as HEPPD, is a cyclic amino acid that has been widely used in scientific research as a building block for the synthesis of various peptides and proteins. HEPPD is a versatile compound that can be easily modified to introduce different functional groups, making it an essential tool for the development of new drugs and biomaterials.
作用机制
3-(2-Hydroxyethyl)piperazine-2,5-dione has been shown to act as a nucleophile, reacting with electrophilic groups to form covalent bonds. This mechanism of action makes 3-(2-Hydroxyethyl)piperazine-2,5-dione a useful tool for the development of enzyme inhibitors and other bioactive compounds. 3-(2-Hydroxyethyl)piperazine-2,5-dione has also been shown to interact with metal ions, which could potentially lead to the development of metal-binding drugs.
生化和生理效应
3-(2-Hydroxyethyl)piperazine-2,5-dione has been shown to have low toxicity and is well-tolerated by cells and organisms. In vitro studies have shown that 3-(2-Hydroxyethyl)piperazine-2,5-dione can inhibit the activity of various enzymes, including proteases and kinases. 3-(2-Hydroxyethyl)piperazine-2,5-dione has also been shown to interact with DNA and RNA, which could potentially lead to the development of new gene-targeting drugs.
实验室实验的优点和局限性
3-(2-Hydroxyethyl)piperazine-2,5-dione is a versatile compound that can be easily modified to introduce different functional groups, making it an essential tool for the development of new drugs and biomaterials. The synthesis of 3-(2-Hydroxyethyl)piperazine-2,5-dione is scalable, and the compound can be produced in large quantities with high purity. However, 3-(2-Hydroxyethyl)piperazine-2,5-dione is a relatively expensive compound, which could limit its use in large-scale experiments.
未来方向
There are many potential future directions for the use of 3-(2-Hydroxyethyl)piperazine-2,5-dione in scientific research. One area of interest is the development of metal-binding drugs, which could potentially be used to treat diseases such as cancer and Alzheimer's disease. Another area of interest is the development of gene-targeting drugs, which could potentially be used to treat genetic diseases. Additionally, the use of 3-(2-Hydroxyethyl)piperazine-2,5-dione in the development of new biomaterials, such as hydrogels and nanoparticles, could have many applications in drug delivery and tissue engineering.
合成方法
3-(2-Hydroxyethyl)piperazine-2,5-dione can be synthesized through a simple and efficient process that involves the reaction of piperazine-2,5-dione with ethylene oxide. This reaction results in the formation of a cyclic compound with a hydroxyethyl group attached to the nitrogen atom of the piperazine ring. The synthesis of 3-(2-Hydroxyethyl)piperazine-2,5-dione is scalable, and the compound can be produced in large quantities with high purity.
科学研究应用
3-(2-Hydroxyethyl)piperazine-2,5-dione has been extensively used in scientific research as a building block for the synthesis of various peptides and proteins. The hydroxyethyl group in 3-(2-Hydroxyethyl)piperazine-2,5-dione can be easily modified to introduce different functional groups, such as amino, carboxyl, and thiol groups, making it a versatile tool for the development of new drugs and biomaterials. 3-(2-Hydroxyethyl)piperazine-2,5-dione has also been used as a starting material for the synthesis of cyclic peptides, which have shown promising therapeutic potential in the treatment of various diseases.
属性
CAS 编号 |
101080-13-1 |
|---|---|
产品名称 |
3-(2-Hydroxyethyl)piperazine-2,5-dione |
分子式 |
C6H10N2O3 |
分子量 |
158.16 g/mol |
IUPAC 名称 |
3-(2-hydroxyethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O3/c9-2-1-4-6(11)7-3-5(10)8-4/h4,9H,1-3H2,(H,7,11)(H,8,10) |
InChI 键 |
YUMNGCOHGVQKNN-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(C(=O)N1)CCO |
规范 SMILES |
C1C(=O)NC(C(=O)N1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



